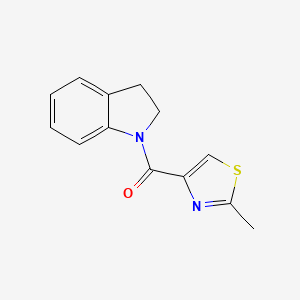

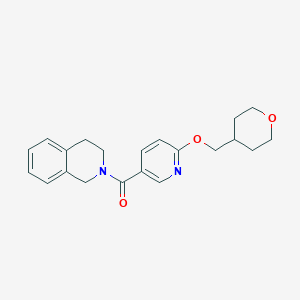

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities. For instance, the first paper discusses a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides and their evaluation as opioid kappa agonists, which suggests that modifications to the acetamide moiety can lead to significant biological effects .

Synthesis Analysis

The synthesis of related compounds, such as free-NH indole 2-acetamides, is described in the second paper, where a palladium-catalyzed reaction is used to create these molecules from ethyl 3-(o-trifluoroacetamidoaryl)-1-propargylic carbonates . This method could potentially be adapted for the synthesis of 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide by incorporating the appropriate indole and triazole moieties into the reaction scheme.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, featuring an indole group, a triazole ring, and an acetamide linkage. The indole moiety is a common structure in many biologically active compounds, and its presence in the molecule could contribute to potential interactions with biological targets. The triazole ring is another feature that is often seen in pharmaceuticals and could play a role in the compound's activity .

Chemical Reactions Analysis

While the provided papers do not discuss the chemical reactions of the specific compound, they do provide information on the reactivity of similar structures. The indole and acetamide components are versatile functional groups that can undergo various chemical transformations, which could be useful in further derivatizing the compound for enhanced activity or specificity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide would be influenced by its molecular structure. The presence of the indole and triazole rings, as well as the acetamide linkage, suggests that the compound could exhibit a range of properties such as solubility in organic solvents, potential for hydrogen bonding, and a certain degree of lipophilicity, which could affect its pharmacokinetic profile .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis Techniques : Novel compounds incorporating triazole moieties have been synthesized through various chemical reactions, showcasing the versatility of triazole chemistry in creating complex molecules. For instance, a study demonstrated the synthesis of 5-(p-Tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione and its crystal structure, highlighting the intricate relationship between molecular structure and function (Xue et al., 2008).

- Crystal Structure and Analysis : The crystallographic analysis of synthesized compounds, such as the one conducted by Xue et al., provides deep insights into the molecular geometry, bonding interactions, and potential reactive sites, which are crucial for understanding the chemical and biological properties of new compounds.

Potential Applications

- Insecticidal Properties : Research into heterocycles incorporating a thiadiazole moiety against pests like the cotton leafworm, Spodoptera littoralis, has shown promising insecticidal activities. This indicates the potential use of triazole derivatives in agricultural applications to protect crops from pests (Fadda et al., 2017).

- Antimicrobial Activity : The synthesis and evaluation of novel dipeptide derivatives attached to triazole-pyridine moieties have demonstrated good antimicrobial activities, suggesting their application in developing new antimicrobial agents (Abdel-Ghany et al., 2013).

- Antitumor Activity : The synthesis of new thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives has shown promising antitumor activities against various cell lines, indicating the potential therapeutic applications of triazole derivatives in cancer treatment (Albratty et al., 2017).

Propriétés

IUPAC Name |

2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5OS/c1-3-26-20(17-12-22-18-7-5-4-6-16(17)18)24-25-21(26)28-13-19(27)23-15-10-8-14(2)9-11-15/h4-12,22H,3,13H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQRNGOOBIFFJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

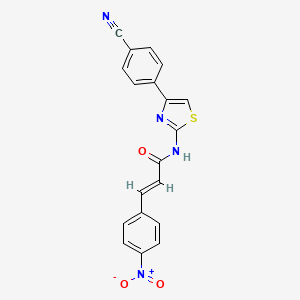

![(Z)-2-Cyano-N-(2-ethoxyphenyl)-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enamide](/img/structure/B2547075.png)

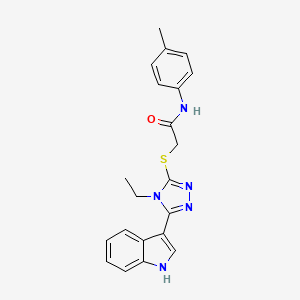

![N-(3-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2547076.png)

![tert-butyl N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl}carbamate](/img/structure/B2547078.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-butylcyclohexanecarboxamide](/img/structure/B2547086.png)

![5-[(4-Fluorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2547087.png)

![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2547095.png)

![2-[[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2547097.png)